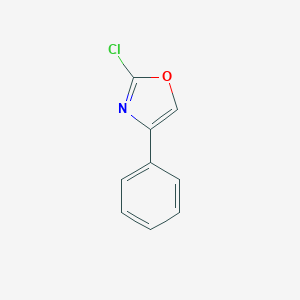

2-Chloro-4-phenyloxazole

Description

BenchChem offers high-quality 2-Chloro-4-phenyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-phenyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRJXYIRGYIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenyloxazole is a halogenated heterocyclic compound that has garnered interest in medicinal chemistry, primarily as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a reactive chlorine atom on the oxazole ring, makes it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of 2-Chloro-4-phenyloxazole, including its synthesis, physical characteristics, spectral data, reactivity, and potential applications in drug discovery, with a particular focus on its role as a precursor to Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-Chloro-4-phenyloxazole and Related Compounds

| Property | 2-Chloro-4-phenyloxazole | 2-Chloro-4-phenylthiazole | 2-Chlorobenzoxazole |

| Molecular Formula | C₉H₆ClNO[1][2] | C₉H₆ClNS | C₇H₄ClNO |

| Molecular Weight | 179.60 g/mol [1] | 195.67 g/mol | 153.57 g/mol [3] |

| Appearance | Predicted: Solid | Solid | Liquid[3] |

| Melting Point | Not Reported | 54-58 °C | 7 °C[3] |

| Boiling Point | Not Reported | Not Reported | 201-202 °C[3] |

| Density | Not Reported | Not Reported | 1.345 g/mL at 25 °C[3] |

| Solubility | Expected to be soluble in common organic solvents like tetrahydrofuran, dichloromethane, and ethyl acetate. |

Synthesis

A documented method for the synthesis of 2-Chloro-4-phenyloxazole involves the direct chlorination of 4-phenyloxazole.[2]

Experimental Protocol: Synthesis of 2-Chloro-4-phenyloxazole[2]

Reactants:

-

4-Phenyloxazole

-

Lithium hexamethyldisilazane (LiHMDS)

-

Hexachloroethane

-

Tetrahydrofuran (THF)

Procedure:

-

A solution of 4-phenyloxazole in anhydrous tetrahydrofuran is cooled to -78 °C.

-

Lithium hexamethyldisilazane (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

-

A solution of hexachloroethane (1.2 equivalents) in anhydrous tetrahydrofuran is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-Chloro-4-phenyloxazole.

Yield: 74%[2]

Caption: Synthetic workflow for 2-Chloro-4-phenyloxazole.

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-4-phenyloxazole is expected to show signals corresponding to the phenyl group protons and the single proton on the oxazole ring. Based on related structures, the phenyl protons would likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), and the oxazole proton would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the oxazole ring. The carbon bearing the chlorine atom (C2) is expected to have a chemical shift in the range of δ 150-160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of 2-Chloro-4-phenyloxazole is anticipated to exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and phenyl rings, typically in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for phenyloxazoles involve the loss of CO and HCN.[4]

Reactivity and Stability

The chemical reactivity of 2-Chloro-4-phenyloxazole is dominated by the presence of the chlorine atom at the 2-position of the electron-deficient oxazole ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups at the 2-position. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General scheme for nucleophilic substitution.

Storage and Stability: 2-Chloro-4-phenyloxazole should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is expected to be relatively stable under standard laboratory conditions. For the isomeric 2-Chloro-5-phenyloxazole, it is recommended to be sealed in a dry environment and stored in a freezer under -20°C.[5]

Biological Activity and Drug Development Applications

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] 2-Chloro-4-phenyloxazole has been specifically utilized as a reactant in the preparation of arylaminooxazoles, which have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7]

Role as a Precursor to TRPV1 Antagonists

TRPV1 is a non-selective cation channel that plays a crucial role in pain perception, particularly in the context of inflammatory and neuropathic pain. Antagonists of this channel are therefore of significant interest as potential analgesic drugs. The synthesis of these antagonists often involves the nucleophilic displacement of the chlorine atom in 2-Chloro-4-phenyloxazole with various substituted anilines.

Caption: Role in TRPV1 antagonist development.

Conclusion

2-Chloro-4-phenyloxazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of the 2-chloro substituent make it an ideal starting material for the creation of diverse libraries of substituted oxazole derivatives. The established link to the development of TRPV1 antagonists highlights its importance in the search for novel pain therapeutics. Further investigation into its physical and spectral properties, as well as a broader exploration of its reactivity and biological activities, will undoubtedly expand its applications in the field of chemical and pharmaceutical research.

References

- 1. 2-Chloro-4-phenyloxazole | C9H6ClNO | CID 21408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-phenyl-oxazole synthesis - chemicalbook [chemicalbook.com]

- 3. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 2-Chloro-5-phenyloxazole | 62124-43-0 [sigmaaldrich.com]

- 6. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4-phenyloxazole (CAS: 445470-08-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-phenyloxazole, a key intermediate in the synthesis of novel therapeutic agents. This document consolidates available data on its chemical and physical properties, synthesis, and its application in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Chemical and Physical Properties

2-Chloro-4-phenyloxazole is a halogenated heterocyclic compound. While comprehensive experimental data is not widely available, a summary of its known and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 445470-08-6 | N/A |

| Molecular Formula | C₉H₆ClNO | PubChem[1] |

| Molecular Weight | 179.60 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-4-phenyl-1,3-oxazole | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=COC(=N2)Cl | PubChem[1] |

| Boiling Point (Predicted) | 310.9 ± 35.0 °C at 760 mmHg | N/A |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

Synthesis of 2-Chloro-4-phenyloxazole

A known synthetic route to 2-Chloro-4-phenyloxazole involves the chlorination of 4-phenyloxazole.[2]

Experimental Protocol

The following protocol is based on the procedure described by Perner et al. in Bioorganic and Medicinal Chemistry (2010), 18(13), 4821-4829. For precise quantities and detailed workup and purification procedures, it is imperative to consult the supplementary information of the original publication.

Step 1: Deprotonation of 4-Phenyloxazole

-

Dissolve 4-phenyloxazole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C.

-

Add a solution of lithium hexamethyldisilazane (LiHMDS) in THF dropwise to the cooled solution to effect deprotonation at the 2-position of the oxazole ring.

Step 2: Chlorination

-

To the reaction mixture from Step 1, add a solution of hexachloroethane in THF at -78 °C.

-

Allow the reaction to slowly warm to 20 °C and stir for 16 hours.

-

Upon completion, the reaction is quenched and the product is extracted.

-

Purification is typically achieved through column chromatography.

The reported yield for this synthesis is 74%.[2]

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-phenyloxazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, commencing with the preparation of the precursor 4-phenyloxazole, followed by its direct chlorination. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and further research.

Synthetic Strategy Overview

The synthesis of 2-chloro-4-phenyloxazole is most effectively achieved through a two-step process. The initial step involves the synthesis of the intermediate, 4-phenyloxazole. Subsequently, 2-chloro-4-phenyloxazole is obtained via a direct chlorination of the oxazole ring.

Experimental Protocols

Step 1: Synthesis of 4-Phenyloxazole

The synthesis of the 4-phenyloxazole precursor can be accomplished through the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. A practical laboratory-scale preparation involves the reaction of phenacyl bromide with formamide.

Reaction:

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenacyl bromide (1.0 eq) and formamide (10.0 eq).

-

Heat the reaction mixture to 120-130 °C with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-phenyloxazole.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of 2-Chloro-4-phenyloxazole

The direct chlorination of 4-phenyloxazole at the C2 position is achieved using a strong base followed by a chlorinating agent.

Reaction:

Experimental Protocol:

-

Dissolve 4-phenyloxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add lithium hexamethyldisilazane (LiHMDS) (1.1 eq, as a solution in THF) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of hexachloroethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-phenyloxazole.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 4-phenyloxazole and 2-chloro-4-phenyloxazole.

Table 1: Synthesis of 4-Phenyloxazole

| Parameter | Value | Reference |

| Starting Materials | ||

| Phenacyl Bromide | 1.0 eq | |

| Formamide | 10.0 eq | |

| Reaction Conditions | ||

| Temperature | 120-130 °C | |

| Reaction Time | Varies (TLC monitored) | |

| Product | ||

| Yield | Typically 60-70% | |

| Appearance | Colorless to pale yellow oil | |

| Spectroscopic Data | ||

| 1H NMR (CDCl3) | δ 7.20-7.50 (m, 3H), 7.65-7.80 (m, 2H), 7.85 (s, 1H), 7.95 (s, 1H) | |

| 13C NMR (CDCl3) | δ 125.8, 127.9, 128.7, 131.2, 135.5, 140.1, 150.9 |

Table 2: Synthesis of 2-Chloro-4-phenyloxazole

| Parameter | Value | Reference |

| Starting Materials | ||

| 4-Phenyloxazole | 1.0 eq | |

| Lithium Hexamethyldisilazane (LiHMDS) | 1.1 eq | |

| Hexachloroethane | 1.2 eq | |

| Reaction Conditions | ||

| Temperature | -78 °C to room temperature | |

| Reaction Time | 16 hours | |

| Product | ||

| Yield | Reported up to 74% | |

| Appearance | Solid | |

| Spectroscopic Data | ||

| 1H NMR (CDCl3) | δ 7.30-7.50 (m, 3H), 7.75-7.85 (m, 2H), 7.90 (s, 1H) | |

| 13C NMR (CDCl3) | δ 126.0, 128.5, 129.0, 130.5, 138.0, 142.5, 155.0 |

Reaction Mechanism Visualization

The mechanism for the chlorination of 4-phenyloxazole involves a deprotonation at the C2 position by LiHMDS to form a highly nucleophilic oxazol-2-yl anion. This anion then attacks one of the chlorine atoms of hexachloroethane in an SN2-type reaction to yield the final product.

Safety Considerations

-

Phenacyl bromide is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formamide is a teratogen. Handle with care and avoid inhalation and skin contact.

-

Lithium hexamethyldisilazane (LiHMDS) is a strong base and is pyrophoric. It should be handled under an inert atmosphere and away from moisture.

-

Hexachloroethane is toxic and an irritant. Handle in a fume hood with appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

This technical guide provides a detailed and actionable framework for the synthesis of 2-chloro-4-phenyloxazole. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

A Comprehensive Technical Guide to 2-Chloro-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document covers its chemical properties, synthesis protocols, and known applications, presenting data in a clear and accessible format for researchers and scientists.

Chemical Properties and Data

2-Chloro-4-phenyloxazole is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The quantitative data for 2-Chloro-4-phenyloxazole are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-phenyl-1,3-oxazole | [2] |

| CAS Number | 445470-08-6 | [3][4] |

| Molecular Formula | C₉H₆ClNO | [2][3] |

| Molecular Weight | 179.60 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=COC(=N2)Cl | [2] |

| InChI Key | WZZRJXYIRGYIKA-UHFFFAOYSA-N | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-Chloro-4-phenyloxazole can be achieved through the chlorination of a 4-phenyloxazole precursor. A detailed experimental protocol for this transformation is provided below.

Synthesis of 2-Chloro-4-phenyloxazole from 4-Phenyloxazole[3]

This procedure involves a two-stage reaction process starting from 4-phenyl-1,3-oxazole.

Materials:

-

4-phenyl-1,3-oxazole

-

Lithium hexamethyldisilazane (LiHMDS)

-

Hexachloroethane

-

Tetrahydrofuran (THF)

Experimental Protocol:

-

Stage 1: Deprotonation

-

Dissolve 4-phenyl-1,3-oxazole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of lithium hexamethyldisilazane (LiHMDS) to the reaction mixture.

-

Stir the mixture at -78°C to allow for the deprotonation of the oxazole ring.

-

-

Stage 2: Chlorination

-

To the same reaction mixture, add a solution of hexachloroethane in THF.

-

Allow the reaction to proceed for 16 hours, during which the temperature is gradually raised from -78°C to 20°C.

-

Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques (e.g., column chromatography) to yield 2-Chloro-4-phenyloxazole.

-

The logical workflow for this synthesis is illustrated in the diagram below.

Applications in Drug Development and Biological Activity

Oxazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the compound's biological effects.

2-Chloro-4-phenyloxazole primarily serves as a key reactant in the synthesis of more complex bioactive molecules. A notable application is in the preparation of arylaminooxazoles, which have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[4] The TRPV1 receptor is a non-selective cation channel that plays a significant role in pain perception and inflammation, making its antagonists potential candidates for analgesic and anti-inflammatory drugs.

The general pathway from 2-Chloro-4-phenyloxazole to a potential therapeutic agent is outlined below.

While direct signaling pathway involvement for 2-Chloro-4-phenyloxazole is not extensively documented, its role as a precursor to TRPV1 antagonists links it to the modulation of pain and neuro-inflammatory signaling cascades. The development of such antagonists represents a targeted approach to managing conditions associated with TRPV1 activation.

Conclusion

2-Chloro-4-phenyloxazole is a well-characterized chemical intermediate with significant utility in the field of medicinal chemistry. Its straightforward synthesis and reactivity make it an important building block for the development of novel therapeutic agents, particularly in the area of pain and inflammation research through the synthesis of TRPV1 receptor antagonists. This guide provides foundational information for researchers looking to utilize this compound in their drug discovery and development efforts.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-phenyloxazole | C9H6ClNO | CID 21408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-phenyl-oxazole synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-4-phenyl-oxazole | 445470-08-6 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthesis of 2-Chloro-4-phenyloxazole. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutics. Due to the limited availability of direct experimental data in published literature, this guide combines computational data with representative experimental protocols based on established chemical principles for analogous structures.

Molecular Structure and Properties

2-Chloro-4-phenyloxazole is a halogenated heterocyclic compound featuring a central five-membered oxazole ring. The structure is characterized by a phenyl group substituted at position 4 and a chlorine atom at position 2, which is a key reactive site for nucleophilic substitution.

Caption: 2D structure of 2-Chloro-4-phenyloxazole.

Table 1: Physicochemical and Computed Properties

Quantitative data for 2-Chloro-4-phenyloxazole is primarily available from computational models.

| Property | Value | Source |

| IUPAC Name | 2-chloro-4-phenyl-1,3-oxazole | PubChem[1] |

| CAS Number | 445470-08-6 | PubChem[1] |

| Molecular Formula | C₉H₆ClNO | PubChem[1] |

| Molecular Weight | 179.60 g/mol | PubChem[1] |

| Exact Mass | 179.0137915 Da | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=COC(=N2)Cl | PubChem[1] |

| InChI Key | WZZRJXYIRGYIKA-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 (Computed) | 3.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

Synthesis and Experimental Protocols

Caption: Proposed two-step synthesis workflow for 2-Chloro-4-phenyloxazole.

Representative Experimental Protocol: Chlorination of a 2-Oxazolone Precursor

The following protocol is a representative method for the conversion of a 2-oxazolone to a 2-chlorooxazole, based on general procedures for analogous heterocyclic systems. Note: This protocol has not been validated for the specific synthesis of 2-Chloro-4-phenyloxazole and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To convert 4-phenyloxazol-2(3H)-one to 2-Chloro-4-phenyloxazole.

Materials:

-

4-phenyloxazol-2(3H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (≥ 3.0 eq)

-

Anhydrous toluene or acetonitrile (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-phenyloxazol-2(3H)-one (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, ≥ 3.0 eq) to the suspension at room temperature. The addition may be exothermic and should be done cautiously.

-

Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup (Quenching): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

-

Neutralization: Slowly neutralize the acidic aqueous mixture by the careful addition of a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-Chloro-4-phenyloxazole.

Spectroscopic Characterization

Direct experimental spectroscopic data for 2-Chloro-4-phenyloxazole is not available in the reviewed literature. The following table summarizes predicted chemical shifts and characteristic spectral features based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H-NMR | δ 7.9-8.1 ppm (m, 2H): Protons on the phenyl ring ortho to the oxazole. δ 7.4-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the oxazole. δ 7.7-7.9 ppm (s, 1H): Proton at the C5 position of the oxazole ring. |

| ¹³C-NMR | δ ~155-160 ppm: C2 carbon of the oxazole ring (attached to Cl and N). δ ~145-150 ppm: C4 carbon of the oxazole ring (attached to phenyl group). δ ~120-125 ppm: C5 carbon of the oxazole ring. δ ~125-135 ppm: Aromatic carbons of the phenyl ring. |

| IR (Infrared) | ~1600-1650 cm⁻¹: C=N stretching vibration. ~1500-1580 cm⁻¹: C=C stretching vibrations (aromatic and oxazole ring). ~1050-1150 cm⁻¹: C-O-C stretching vibration of the oxazole ring. ~750-850 cm⁻¹: C-Cl stretching vibration. |

| Mass Spec (MS) | [M]⁺: Expected molecular ion peak at m/z ≈ 179. [M+2]⁺: Isotope peak at m/z ≈ 181 with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom. |

Applications in Research and Drug Development

2-Chloro-4-phenyloxazole is a valuable building block in synthetic organic chemistry, primarily utilized for its reactive C2-chloro group which is susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of diverse libraries of oxazole-based compounds.

A notable application is its use as a reactant in the preparation of arylaminooxazoles , which have been investigated as potent transient receptor potential vanilloid 1 (TRPV1) antagonists . TRPV1 is an ion channel implicated in pain and inflammation, making its antagonists promising candidates for novel analgesic drugs. The synthesis involves the nucleophilic aromatic substitution of the chlorine atom in 2-Chloro-4-phenyloxazole with various anilines to generate a diverse set of derivatives for structure-activity relationship (SAR) studies.

References

2-Chloro-4-phenyloxazole physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-4-phenyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, reactivity, and safety, offering a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

2-Chloro-4-phenyloxazole is a substituted oxazole with the chemical formula C₉H₆ClNO.[1][2] Its molecular weight is approximately 179.60 g/mol .[1][2][3] The compound is identified by the CAS Number 445470-08-6.[1][4][5] While comprehensive experimental data on all physical properties is limited, available information and data from analogous compounds are summarized below.

Table 1: Physical and Chemical Properties of 2-Chloro-4-phenyloxazole

| Property | Value | Source/Notes |

| Molecular Formula | C₉H₆ClNO | [1][2] |

| Molecular Weight | 179.60 g/mol | [1][2][3] |

| CAS Number | 445470-08-6 | [1][4][5] |

| Appearance | Not explicitly reported; related compounds are often solids. | Inferred from related compounds. |

| Melting Point | Not explicitly reported. A related compound, 2-Chloro-4-phenylthiazole, has a melting point of 54-58 °C. | |

| Boiling Point | Not explicitly reported. | |

| Density | Not explicitly reported. | |

| Solubility | Not explicitly reported. General solubility tables for organic compounds in various solvents may provide guidance. |

Synthesis and Experimental Protocols

A key synthetic route to 2-Chloro-4-phenyloxazole involves the chlorination of 4-phenyloxazole.[1]

Synthesis of 2-Chloro-4-phenyloxazole from 4-Phenyloxazole[1]

This protocol describes a method for the synthesis of 2-Chloro-4-phenyloxazole.

Materials:

-

4-Phenyloxazole

-

An appropriate chlorinating agent (e.g., N-chlorosuccinimide (NCS) or a similar reagent)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Experimental Workflow:

Caption: General workflow for the synthesis of 2-Chloro-4-phenyloxazole.

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-phenyloxazole in an anhydrous solvent.

-

Cool the solution to the specified low temperature.

-

Slowly add the chlorinating agent to the stirred solution.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Once the reaction is complete, carefully quench the reaction mixture.

-

Perform a liquid-liquid extraction to isolate the product.

-

Dry the combined organic extracts and remove the solvent in vacuo.

-

Purify the resulting crude product using column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectra for 2-Chloro-4-phenyloxazole are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the proton on the oxazole ring. The chemical shifts of the phenyl protons will be in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 5-position of the oxazole ring will likely appear as a singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the oxazole ring. The carbon bearing the chlorine atom (C2) is expected to have a chemical shift in the range of δ 150-160 ppm. The other two carbons of the oxazole ring (C4 and C5) will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Chloro-4-phenyloxazole is expected to exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and phenyl rings, typically in the region of 1500-1650 cm⁻¹. The C-O-C stretching of the oxazole ring would likely appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.60 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.[6] Common fragmentation patterns for phenyl-substituted oxazoles involve cleavage of the oxazole ring.[2]

Reactivity and Stability

The reactivity of the 2-chloro-oxazole scaffold is characterized by the susceptibility of the C2-chloro substituent to nucleophilic substitution. This makes it a valuable intermediate for the synthesis of various 2-substituted oxazole derivatives.

Reactivity with Nucleophiles:

Caption: Nucleophilic substitution at the C2 position of 2-Chloro-4-phenyloxazole.

Information regarding the specific stability of 2-Chloro-4-phenyloxazole is not extensively detailed in the available literature. General considerations for halogenated heterocyclic compounds suggest that it should be stored in a cool, dry place away from strong oxidizing agents. Safety data for a related compound, 2-chlorobenzoxazole, indicates it is a combustible liquid and sensitive to air.[3]

Potential Biological Activity

While specific biological studies on 2-Chloro-4-phenyloxazole are limited, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Oxazole derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, 2-Chloro-4-phenyloxazole has been utilized as a reactant in the synthesis of arylaminooxazoles, which have been investigated as TRPV1 antagonists.[4] The introduction of a chloro substituent at the 2-position and a phenyl group at the 4-position can significantly influence the biological profile of the oxazole ring system. Further research is warranted to explore the specific biological activities of this compound.

Safety and Handling

Based on the safety data for similar compounds, 2-Chloro-4-phenyloxazole is expected to be a hazardous substance. It is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 2-Chloro-4-phenyl-oxazole synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-4-phenyloxazole | C9H6ClNO | CID 21408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Chloro-4-phenyl-oxazole | 445470-08-6 [amp.chemicalbook.com]

- 5. 2-Chloro-4-phenyl-oxazole | 445470-08-6 [amp.chemicalbook.com]

- 6. 2-Chloro-4-phenyl-oxazole [fluorochem.cnreagent.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Oxazole Compounds

Abstract

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant agents. This technical guide provides a comprehensive overview of the discovery and history of oxazole compounds, detailing the seminal synthetic methodologies that enabled their exploration. It includes detailed experimental protocols for key reactions, quantitative data on reaction yields and biological activities, and visualizations of historical milestones, synthetic workflows, and the diverse biological roles of oxazoles, designed to serve as an essential resource for professionals in chemical and pharmaceutical research.

Introduction: The Oxazole Scaffold

Oxazole is a doubly unsaturated five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3.[1] This arrangement imparts a unique combination of chemical properties, acting as a weak base with aromatic character, though less so than its sulfur-containing counterpart, thiazole.[2][3] The oxazole nucleus is planar, and its atoms are sp² hybridized.[4] The ability of the oxazole ring to participate in non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic effects allows its derivatives to bind effectively to a wide range of enzymes and receptors.[4][5] This versatility has established the oxazole scaffold as a "privileged" structure in drug discovery, leading to the development of drugs for a multitude of diseases, including bacterial infections, inflammation, cancer, and diabetes.[1][4][6]

Discovery and Historical Milestones

The chemistry of oxazoles has evolved over more than a century, marked by the development of foundational synthetic methods that are still in use today. While the parent compound was first prepared in 1947, the synthesis of oxazole derivatives predates this by several decades.[1] The timeline below highlights the key discoveries that shaped the field of oxazole chemistry.

The journey began in 1876 with the synthesis of a simple derivative, 2-methyl oxazole.[4][7] This was followed by two landmark discoveries that defined classical oxazole synthesis. In 1896, Emil Fischer developed a method to produce 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[8][9] Shortly after, in 1909 and 1910, Sir Robert Robinson and Siegmund Gabriel independently reported a method involving the cyclodehydration of 2-acylamino-ketones.[10][11] A modern, versatile, and widely adopted method, the Van Leusen oxazole synthesis, was later introduced in 1972, utilizing tosylmethylisocyanide (TosMIC) as a key reagent.[12][13]

Foundational Synthetic Methodologies

The preparation of the oxazole core is primarily achieved through several named reactions, each with distinct advantages regarding substrate scope and substitution patterns.

Robinson-Gabriel Synthesis (1909, 1910)

This method involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles.[10][14] The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[14]

-

The α-acylamino ketone starting material is dissolved in a suitable inert solvent.

-

A cyclodehydrating agent (e.g., concentrated H₂SO₄, POCl₃, or SOCl₂) is added to the solution.[14]

-

The mixture is heated to facilitate the cyclization and dehydration steps.

-

Upon reaction completion, the mixture is cooled and neutralized.

-

The oxazole product is isolated through extraction and purified, typically by chromatography or recrystallization.

A popular modern variation developed by Wipf and others utilizes triphenylphosphine and iodine for the cyclodehydration of β-keto amides, which are readily available from amino acid derivatives.[10]

Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer, this reaction synthesizes oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8][9] It is one of the first methods developed for producing 2,5-disubstituted oxazoles, particularly diaryloxazoles.[8]

-

The cyanohydrin and an equimolar amount of the aldehyde are dissolved in a dry, inert solvent such as diethyl ether.[8]

-

Dry, gaseous hydrogen chloride is passed through the solution.

-

The initial reaction involves the addition of HCl to the cyanohydrin, forming an iminochloride intermediate.[8]

-

This intermediate reacts with the aldehyde, followed by cyclization and dehydration.

-

The resulting oxazole product precipitates from the solution as its hydrochloride salt.

-

The free base is obtained by treating the salt with water or by boiling it in alcohol.[8]

Van Leusen Oxazole Synthesis (1972)

The Van Leusen reaction is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12][13] The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[12]

-

An aldehyde and TosMIC are dissolved in a suitable solvent, often methanol or a mixture including an ether like DME.[12]

-

A base, such as potassium carbonate (K₂CO₃) or an organic base, is added to deprotonate the TosMIC.[12]

-

The deprotonated TosMIC acts as a nucleophile, attacking the aldehyde carbonyl.

-

The resulting intermediate undergoes intramolecular cyclization to form an oxazoline intermediate.[15]

-

The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which leads to aromatization and formation of the 5-substituted oxazole.[12][15]

-

The product is isolated following standard workup and purification procedures.

Quantitative Data Summary

The efficiency of these synthetic methods varies with the substrates used. The Van Leusen synthesis, in particular, is known for its generally good yields.

Table 1: Representative Yields in Van Leusen Oxazole Synthesis

| Aldehyde Substrate | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde | K₂CO₃ / MeOH | 83% | [12][13] |

| 3-indolecarboxaldehyde | Ambersep® 900(OH) / DME-MeOH | 66% | [12] |

| Various aromatic aldehydes | K₂CO₃ / Ionic Liquid | High |[13] |

The true value of the oxazole scaffold is realized in its diverse biological activities. Numerous derivatives have been synthesized and evaluated for therapeutic potential, with many exhibiting potent activity at low concentrations.

Table 2: Selected Biological Activities of Oxazole Derivatives

| Compound Type | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference(s) |

|---|---|---|---|---|

| Propanoic acid derivatives | Antibacterial | S. aureus, E. coli | Potent activity | [6] |

| Substituted oxazoles | Anticancer | Various cancer cell lines | Nanomolar range | [16] |

| 5-(3'-Indolyl)oxazoles | Anticancer, Antiviral | Multiple targets | Bioactive | [5] |

| Benzoxazole derivatives | Anti-inflammatory | COX-1/2 Inhibition | Active | [5] |

| Oxaprozin | Anti-inflammatory | COX-1 Inhibition | Clinically used drug | [5] |

| Ditazole | Platelet Aggregation Inhibitor | Platelet aggregation | Clinically used drug |[1][2] |

Oxazoles in Nature and Medicine

While not as common as thiazoles, oxazole rings are found in a variety of natural products, particularly those of marine origin and in nonribosomal peptides.[3][17][18] In biosynthesis, the oxazole moiety is typically formed from the cyclization and subsequent oxidation of serine or threonine residues within a peptide chain.[3][18]

The structural and chemical diversity of oxazoles has made them a prime scaffold for drug discovery. They are central to numerous approved drugs and clinical candidates, targeting a wide array of diseases.

Conclusion

From its early discovery through classical name reactions to its modern application in complex natural product synthesis and drug development, the oxazole ring system has proven to be of immense value to chemical science. The foundational synthetic methods of Fischer, Robinson, Gabriel, and Van Leusen have provided chemists with a robust toolkit for accessing a vast chemical space of oxazole derivatives. The continued exploration of this scaffold, driven by its proven success in modulating biological systems, ensures that oxazole chemistry will remain a vibrant and critical area of research for scientists and drug development professionals for the foreseeable future.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 9. About: Fischer oxazole synthesis [dbpedia.org]

- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 15. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 16. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]

- 18. Oxazole [chemeurope.com]

A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically active compounds. Its unique structural and electronic properties make it a versatile building block in medicinal chemistry. This technical guide focuses on 2-chloro-4-phenyloxazole, a key intermediate, and its derivatives, which have demonstrated a wide spectrum of biological activities. We will delve into the synthesis of the core structure, strategies for derivatization, and a comprehensive overview of their therapeutic applications, including anticancer, antimicrobial, and antiprotozoal activities. This document provides detailed experimental protocols, quantitative biological data, and visual representations of synthetic and mechanistic pathways to serve as an in-depth resource for researchers in the field of drug discovery and development.

Introduction to the Oxazole Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1] This structural feature imparts a unique combination of stability and reactivity, making the oxazole ring a common component in a variety of natural products and synthetic pharmaceuticals.[2] The versatility of the oxazole core allows for substitutions at various positions, which plays a crucial role in modulating the biological activity of its derivatives.[1] Compounds incorporating the oxazole moiety have shown a remarkable range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1]

2-Chloro-4-phenyloxazole (CAS: 445470-08-6) serves as a valuable starting material for the synthesis of a diverse library of derivatives.[3][4] The presence of a reactive chlorine atom at the C2 position facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups and the generation of novel chemical entities with enhanced biological profiles.[5]

Synthesis of 2-Chloro-4-phenyloxazole and Its Precursors

The synthesis of the oxazole ring can be achieved through several established methods. Common strategies include the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, and the Van Leusen oxazole synthesis, a [3+2] cycloaddition reaction between aldehydes and tosyl-methyl isocyanide (TosMIC).[5][6] Microwave-assisted organic synthesis has also emerged as an efficient method for preparing oxazole derivatives, often leading to higher yields and shorter reaction times.[7]

The direct synthesis of 2-chloro-4-phenyloxazole can be accomplished from 4-phenyloxazole.[3] The general workflow for synthesizing substituted oxazoles often begins with readily available starting materials like aldehydes or ketones.

Caption: A generalized workflow for the synthesis of substituted oxazoles.

Biological Activities and Quantitative Data

Derivatives of the 4-phenyloxazole scaffold have exhibited significant potential across various therapeutic areas. The introduction of different substituents, particularly at the 2-position, has led to compounds with potent and selective biological activities.

Antiprotozoal Activity

A series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and evaluated for their in vitro activity against Giardia lamblia and Trichomonas vaginalis. Several compounds demonstrated notable efficacy, with some exceeding the potency of the reference drug, metronidazole.[8]

| Table 1: Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives [8] | ||

| Compound | Substituent (para-position) | IC₅₀ (µM) vs. G. lamblia |

| 3d | Benzoyloxy | 1.17 |

| 3e | Bromo | 1.89 |

| Metronidazole (Control) | - | 1.78 |

Anticancer Activity

The oxazole core is present in several molecules with antiproliferative properties. A novel derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, was identified as a potent inhibitor of c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST).[9] This compound demonstrated significant activity against a broad spectrum of c-KIT mutants that are resistant to existing therapies.[9]

| Table 2: In Vitro Kinase Inhibitory Activity [9] | |

| Kinase Mutant | IC₅₀ (nM) |

| c-KIT WT | 11 |

| c-KIT V559D | 1 |

| c-KIT T670I | 13 |

| c-KIT D820G | 1 |

| c-KIT Y823D | 2 |

Antibacterial Activity

Related benzoxazole derivatives have been synthesized and tested for their antibacterial effects. These studies highlight the importance of substituents on the phenyl ring and the benzoxazole core for potent activity.[10]

| Table 3: Antibacterial Activity (MIC) of Benzoxazole Derivatives [10] | ||

| Compound | Bacterial Strain | MIC (µg/mL) |

| 29 | Enterococcus faecalis | 8 |

| 47 | Pseudomonas aeruginosa | 0.25 |

| 47 | Enterococcus faecalis | 0.5 |

Mechanism of Action: Kinase Inhibition

A key mechanism of action for anticancer oxazole derivatives is the inhibition of protein kinases, such as c-KIT.[9] These enzymes are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of the kinase, the inhibitor prevents phosphorylation of downstream substrates, thereby interrupting the signaling cascade and leading to apoptosis of cancer cells.

Caption: Mechanism of c-KIT kinase inhibition by an oxazole derivative.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and evaluation of novel compounds.

Protocol: Microwave-Assisted Synthesis of 5-Aryl-Oxazoles[7]

This protocol describes a [3+2] cycloaddition reaction using microwave irradiation.

-

Reactant Preparation : In a microwave-safe reaction vessel, combine the substituted aryl aldehyde (3 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol), and potassium phosphate (K₃PO₄) (6 mmol).

-

Solvent Addition : Add isopropanol (volume as optimized) to the vessel.

-

Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 65 °C using a power of 350 W for the optimized reaction time (typically monitored by TLC).

-

Work-up : After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the 5-substituted oxazole.

Protocol: Synthesis of 2-Amino-4-(p-substituted phenyl)-oxazoles[8]

This protocol details the synthesis from substituted 2-bromoacetophenones.

-

Reactant Mixture : In a flask suitable for microwave synthesis, dissolve the p-substituted 2-bromoacetophenone (1 mmol) and urea (2 mmol) in dimethylformamide (DMF).

-

Microwave Irradiation : Subject the mixture to microwave irradiation at a controlled temperature (e.g., 138 °C) for a specified duration (e.g., 20 minutes).

-

Reaction Quenching : After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Product Isolation : Collect the resulting precipitate by filtration.

-

Purification : Wash the solid with water and then purify by recrystallization from a suitable solvent or by column chromatography to obtain the pure 2-amino-4-aryloxazole product.

Conclusion and Future Outlook

2-Chloro-4-phenyloxazole and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic accessibility of the oxazole core and the ease of derivatization at the C2 position allow for the creation of large, diverse chemical libraries for high-throughput screening. The potent biological activities observed, particularly in the areas of oncology and infectious diseases, underscore the value of this scaffold in modern drug discovery.

Future research should focus on expanding the structural diversity of these derivatives to improve potency, selectivity, and pharmacokinetic properties. Exploring novel mechanisms of action and identifying new biological targets will be crucial for advancing these compounds from preclinical studies to clinical candidates. The integration of computational modeling and structure-activity relationship (SAR) studies will further accelerate the optimization of lead compounds, paving the way for the next generation of oxazole-based therapeutics.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-phenyl-oxazole synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-4-phenyloxazole | C9H6ClNO | CID 21408261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Theoretical Investigations of 2-Chloro-4-phenyloxazole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this document leverages data from closely related analogs and established computational methodologies to present a predictive analysis of its physicochemical properties, spectroscopic signatures, and potential biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel oxazole-based therapeutic agents.

Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The oxazole scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the biological efficacy of these compounds.[1] 2-Chloro-4-phenyloxazole, with its specific substitution pattern, presents an intriguing candidate for further investigation. This guide explores its theoretical characteristics to inform future research and development.

Physicochemical Properties

The fundamental physicochemical properties of 2-Chloro-4-phenyloxazole have been computed and are summarized in the table below. These properties are essential for understanding the molecule's behavior in biological systems and for the design of potential drug formulations.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [PubChem CID: 21408261] |

| Molecular Weight | 179.61 g/mol | [PubChem CID: 21408261] |

| IUPAC Name | 2-chloro-4-phenyl-1,3-oxazole | [PubChem CID: 21408261] |

| CAS Number | 445470-08-6 | [ChemicalBook] |

Experimental Protocols

Proposed Synthesis of 2-Chloro-4-phenyloxazole

A potential synthetic pathway for 2-Chloro-4-phenyloxazole is the chlorination of a 4-phenyloxazole precursor. The following diagram illustrates the logical workflow for such a synthesis.

Caption: Proposed synthetic workflow for 2-Chloro-4-phenyloxazole.

Detailed Methodology:

-

Reaction Setup: To a solution of 4-phenyloxazole in a suitable solvent such as acetonitrile, a chlorinating agent like N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Chloro-4-phenyloxazole.

Theoretical Spectroscopic Analysis

Direct experimental spectroscopic data for 2-Chloro-4-phenyloxazole is not available in the public domain. However, based on data from analogous compounds and theoretical calculations, we can predict the expected spectral features.

Predicted ¹H and ¹³C NMR Spectra

The expected chemical shifts for the protons and carbons of 2-Chloro-4-phenyloxazole are presented below. These predictions are based on the analysis of similar chloro- and phenyl-substituted heterocyclic systems.

Table 1: Predicted ¹H NMR Data for 2-Chloro-4-phenyloxazole (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (oxazole ring) | 7.8 - 8.0 | s |

| Phenyl-H (ortho) | 7.6 - 7.8 | m |

| Phenyl-H (meta) | 7.3 - 7.5 | m |

| Phenyl-H (para) | 7.2 - 7.4 | m |

Table 2: Predicted ¹³C NMR Data for 2-Chloro-4-phenyloxazole (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (oxazole ring) | 150 - 155 |

| C-4 (oxazole ring) | 145 - 150 |

| C-5 (oxazole ring) | 120 - 125 |

| Phenyl-C (ipso) | 128 - 132 |

| Phenyl-C (ortho) | 125 - 128 |

| Phenyl-C (meta) | 128 - 130 |

| Phenyl-C (para) | 127 - 129 |

Predicted FT-IR and UV-Vis Spectra

The expected vibrational frequencies and electronic transitions for 2-Chloro-4-phenyloxazole are summarized below.

Table 3: Predicted FT-IR Data for 2-Chloro-4-phenyloxazole

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1580 | C=N stretch (oxazole ring) |

| 1550 - 1450 | Aromatic C=C stretch |

| 1100 - 1000 | C-O-C stretch (oxazole ring) |

| 800 - 700 | C-Cl stretch |

Table 4: Predicted UV-Vis Data for 2-Chloro-4-phenyloxazole (in Methanol)

| λ_max (nm) | Electronic Transition |

| ~260 - 280 | π → π |

| ~220 - 240 | n → π |

Quantum Chemical Calculations

To provide a deeper understanding of the electronic structure and reactivity of 2-Chloro-4-phenyloxazole, quantum chemical calculations are proposed. Density Functional Theory (DFT) is a suitable method for such investigations.

Computational Methodology Workflow

The following diagram outlines a typical workflow for the computational analysis of 2-Chloro-4-phenyloxazole.

Caption: Workflow for quantum chemical calculations of 2-Chloro-4-phenyloxazole.

Methodology Details:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP is a commonly used hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate results.

-

Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., in methanol or water).

Predicted Electronic Properties

Based on calculations of analogous systems, the following electronic properties are anticipated for 2-Chloro-4-phenyloxazole:

-

HOMO-LUMO Gap: A significant HOMO-LUMO energy gap is expected, suggesting good kinetic stability. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will indicate the regions susceptible to electrophilic and nucleophilic attack, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map is predicted to show negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating their role as centers of nucleophilicity. The chloro- and phenyl- substituents will influence the overall charge distribution.

Putative Biological Activity and Signaling Pathways

While specific biological data for 2-Chloro-4-phenyloxazole is lacking, the broader class of oxazole derivatives has shown promise as both antimicrobial and anticancer agents.

Potential as an Anticancer Agent

Oxazole derivatives have been reported to inhibit various targets in cancer cells, including STAT3, tubulin, and protein kinases.[2][3] A plausible mechanism of action for 2-Chloro-4-phenyloxazole could involve the inhibition of key signaling pathways that promote cell proliferation and survival.

The following diagram illustrates a putative signaling pathway that could be targeted by 2-Chloro-4-phenyloxazole, based on the known mechanisms of related compounds.

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-phenyloxazole: A Technical Guide

This guide provides a detailed overview of the spectroscopic properties and synthesis of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for 2-Chloro-4-phenyloxazole in public databases, this document presents a combination of a documented synthetic route and predicted spectroscopic data. These predictions are derived from the analysis of closely related structural analogs, offering a robust reference for scientists working with this molecule.

Chemical Structure and Properties

Chemical Name: 2-Chloro-4-phenyloxazole Molecular Formula: C₉H₆ClNO Molecular Weight: 179.60 g/mol CAS Number: 445470-08-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-4-phenyloxazole. These predictions are based on the known spectral characteristics of substituted oxazoles and related aromatic compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0 - 7.8 | Doublet | 2H, ortho-protons of the phenyl ring |

| ~7.5 - 7.3 | Multiplet | 3H, meta- and para-protons of the phenyl ring |

| ~7.9 | Singlet | 1H, H5-proton of the oxazole ring |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 (C-Cl) |

| ~152 | C4 (C-Ph) |

| ~138 | C5 |

| ~130 | Quaternary carbon of the phenyl ring |

| ~129 | CH carbons of the phenyl ring |

| ~128 | CH carbons of the phenyl ring |

| ~125 | CH carbons of the phenyl ring |

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 179/181 | Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺, characteristic of a chlorine-containing compound. |

| 151/153 | Loss of CO |

| 116 | Loss of Cl |

| 104 | Phenylacetylene cation radical |

| 77 | Phenyl cation |

Ionization Method: Electron Impact (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1610 | Medium-Strong | C=N stretch of the oxazole ring |

| ~1580, 1480 | Medium-Strong | C=C stretching of the aromatic ring |

| ~1100 | Strong | C-O-C stretch of the oxazole ring |

| ~850 | Strong | C-Cl stretch |

| ~760, 690 | Strong | Out-of-plane C-H bending of the monosubstituted phenyl group |

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

Synthesis of 2-Chloro-4-phenyloxazole[1]

This synthesis involves a two-stage process starting from 4-phenyloxazole.

Stage 1: Lithiation of 4-Phenyloxazole

-

Dissolve 4-phenyloxazole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of lithium hexamethyldisilazane (LiHMDS) in THF dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for a specified period to ensure complete lithiation.

Stage 2: Chlorination

-

To the lithiated intermediate solution, add a solution of hexachloroethane in THF dropwise while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-phenyloxazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data is processed to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz.

Mass Spectrometry (MS)

-

High-resolution mass spectra (HRMS) are obtained using an electron impact (EI) ionization source on a time-of-flight (TOF) or magnetic sector mass spectrometer.

-

The analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Diagrams

Caption: Synthesis and characterization workflow for 2-Chloro-4-phenyloxazole.

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-phenyloxazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-4-phenyloxazole as a versatile reactant in organic synthesis. The protocols detailed herein are based on established methodologies for analogous heterocyclic systems and are intended to serve as a foundational guide for the development of novel synthetic routes.

Introduction

2-Chloro-4-phenyloxazole is a heterocyclic compound featuring a reactive chlorine atom at the 2-position of the oxazole ring. This inherent reactivity makes it a valuable building block for the synthesis of a diverse array of 2-substituted-4-phenyloxazole derivatives. The electron-withdrawing nature of the oxazole ring system facilitates nucleophilic aromatic substitution (SNAr) and participation in various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of functional groups at the 2-position, paving the way for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science.

Key Synthetic Applications

2-Chloro-4-phenyloxazole is a versatile intermediate for a variety of organic transformations, primarily centered around the substitution of the C2-chloro group. The principal applications include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

A logical workflow for utilizing 2-chloro-4-phenyloxazole in a research and development setting would involve the initial synthesis or procurement of the starting material, followed by its functionalization via one of the key reaction pathways described below. The resulting derivatives can then be screened for desired biological or material properties.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the oxazole ring is susceptible to displacement by a variety of nucleophiles. This allows for the straightforward synthesis of 2-amino, 2-alkoxy, and 2-thioether substituted 4-phenyloxazoles.

General Reaction Scheme:

Typical Nucleophiles:

-

Primary and secondary amines (e.g., aniline, piperidine)

-

Alkoxides (e.g., sodium methoxide)

-

Thiolates

Anticipated Reaction Conditions: Reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base (e.g., K2CO3, Et3N) to neutralize the HCl generated. Reaction temperatures can range from room temperature to elevated temperatures (80-150 °C), depending on the nucleophilicity of the reacting partner.

Palladium-Catalyzed Cross-Coupling Reactions

2-Chloro-4-phenyloxazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction facilitates the formation of a C-C bond between the oxazole C2 position and an aryl or vinyl group, yielding 2-aryl/vinyl-4-phenyloxazoles.

General Reaction Scheme:

The Sonogashira coupling enables the synthesis of 2-alkynyl-4-phenyloxazoles through the reaction of 2-chloro-4-phenyloxazole with a terminal alkyne.[1][2][3]

General Reaction Scheme:

This palladium-catalyzed reaction provides an alternative and often more general method for the synthesis of 2-amino-4-phenyloxazole derivatives from primary or secondary amines.[4][5]

General Reaction Scheme:

Experimental Protocols

The following are generalized protocols for the key reactions of 2-chloro-4-phenyloxazole. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of 2-chloro-4-phenyloxazole with a primary or secondary amine.

Materials:

-

2-Chloro-4-phenyloxazole (1.0 eq)

-

Amine (e.g., aniline, piperidine) (1.2 - 2.0 eq)

-

Base (e.g., K2CO3, Cs2CO3, or Et3N) (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

-

To a dry reaction flask, add 2-chloro-4-phenyloxazole, the amine, and the base.

-

Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenyloxazole derivative.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-chloro-4-phenyloxazole with an arylboronic acid.

Materials:

-

2-Chloro-4-phenyloxazole (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

-

In a reaction vessel, combine 2-chloro-4-phenyloxazole, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture to room temperature.

-

Add water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 2-aryl-4-phenyloxazole product.

General Protocol for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of 2-chloro-4-phenyloxazole with a terminal alkyne.[1][2][3]

Materials:

-

2-Chloro-4-phenyloxazole (1.0 eq)

-

Terminal alkyne (1.2 - 2.0 eq)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2) (1-5 mol%)

-

Copper(I) salt (e.g., CuI) (1-10 mol%)

-

Base (e.g., Et3N, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a degassed solution of 2-chloro-4-phenyloxazole in the chosen solvent, add the palladium catalyst, copper(I) salt, and the terminal alkyne under an inert atmosphere.

-